molecular formula C13H8N4 B14160889 Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- CAS No. 89075-48-9

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-

Cat. No.: B14160889
CAS No.: 89075-48-9
M. Wt: 220.23 g/mol
InChI Key: MPDFIPDZEWFRTO-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- is a heterocyclic compound that features an imidazo[4,5-c]pyridine ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to modulate signaling pathways, such as the NF-kappaB pathway, contributes to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)- is unique due to its specific structural features, which confer distinct pharmacological properties. Its fused imidazo[4,5-c]pyridine ring system allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

89075-48-9

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C13H8N4/c14-7-9-1-3-10(4-2-9)13-16-11-5-6-15-8-12(11)17-13/h1-6,8H,(H,16,17)

InChI Key

MPDFIPDZEWFRTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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